(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoate
Description
Boc-D-2-thienylalanine is a Boc (tert-butoxycarbonyl)-protected non-proteinogenic amino acid featuring a 2-thienyl substituent on the alanine backbone. This compound is widely used in peptide synthesis and medicinal chemistry due to its unique aromatic heterocyclic side chain, which confers distinct electronic and steric properties. Key identifiers include:
- CAS Numbers: 56675-37-7 and 226880-86-0 .
- Purity: Typically 95–99% for commercial samples .
- Structure: The 2-thienyl group (a sulfur-containing aromatic ring) replaces the methyl group in standard alanine, while the Boc group protects the α-amino group (Figure 1).
The thienyl moiety enhances π-π stacking interactions and may improve bioavailability in drug candidates. Its applications span kinase inhibitors, GPCR-targeted therapies, and antimicrobial peptides .
Properties
CAS No. |
78452-55-8 |
|---|---|
Molecular Formula |
C12H16NO4S- |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/p-1/t9-/m1/s1 |
InChI Key |
OJLISTAWQHSIHL-SECBINFHSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)[O-] |
sequence |
X |
Origin of Product |
United States |
Preparation Methods
Optical Resolution of Racemic β-2-thienylalanine
- The racemic mixture β-2-thienyl-DL-alanine can be resolved into optically pure D- or L-forms using chiral resolving agents such as dibenzoyl-D-tartaric acid or its derivatives.
- The process involves forming a salt between β-2-thienyl-DL-alanine and the chiral acid, which precipitates selectively for one enantiomer.
- The salt is separated by filtration or centrifugation, then treated with organic solvents (acetone, methanol, or ethanol) to remove the resolving agent, leaving optically pure β-2-thienyl-D-alanine.
- Optical purity is confirmed by chiral chromatography.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | React racemic β-2-thienyl-DL-alanine with chiral dibenzoyl tartaric acid | Formation of diastereomeric salt |
| 2 | Separate salt by filtration or centrifugation | Solid-liquid separation |
| 3 | Reflux salt with organic solvent (acetone/methanol/ethanol) | Dissolves resolving agent, precipitates pure enantiomer |
| 4 | Filter to isolate optically pure β-2-thienyl-D-alanine | Confirm purity by chiral column |
This method is well-documented in patent literature and provides high optical purity suitable for further derivatization.
Biotechnical Preparation via Enzymatic Processes
- Biotransformation methods employ enzymes or microbial systems to convert 2-hydroxy-3-thienylacrylic acids into optically pure L- or D-thienylalanines.
- These processes utilize hydantoin or azlactone intermediates, starting from 2-hydroxy-3-thienylacrylic acid derivatives.
- The enzymatic approach offers high enantiomeric excess and mild reaction conditions, making it attractive for industrial-scale synthesis.
| Step | Description | Notes |
|---|---|---|
| 1 | Use 2-hydroxy-3-thienylacrylic acid as starting material | Readily available precursor |
| 2 | Convert to hydantoin or azlactone intermediate | Chemical or enzymatic cyclization |
| 3 | Enzymatic hydrolysis or biotransformation | Produces enantiomerically pure thienylalanine |
| 4 | Isolation and purification of product | High enantiomeric purity |
This biotechnical method is described in European patent literature and is notable for its environmental sustainability and selectivity.
Synthetic Routes via Hydantoin or Azlactone Chemistry
- Classical synthetic routes involve formation of hydantoin or azlactone intermediates from appropriate aldehydes or acrylic acids.
- These intermediates are then hydrolyzed and resolved to yield optically pure thienylalanines.
- This method allows structural modifications and introduction of substituents on the thiophene ring.
Protection of D-2-thienylalanine with Boc Group
Once optically pure D-2-thienylalanine is obtained, it is protected at the amino group to form Boc-D-2-thienylalanine. The Boc group protects the amine functionality during peptide synthesis and other chemical transformations.
General Boc Protection Procedure
- The amino acid is dissolved in an aqueous or organic solvent system.
- Di-tert-butyl dicarbonate (Boc2O) is added under basic conditions (e.g., NaHCO3 or triethylamine) to facilitate carbamate formation.
- The reaction is typically carried out at 0–25 °C to control reaction rate and avoid side reactions.
- After completion, the product is extracted, purified by crystallization or chromatography, and characterized.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | D-2-thienylalanine | Dissolved in water/organic solvent | pH controlled for amine reactivity |
| 2 | Add di-tert-butyl dicarbonate (Boc2O) | 0–25 °C, basic pH | Slow addition recommended |
| 3 | Stir until reaction completion | Monitored by TLC or HPLC | Avoid excess Boc2O |
| 4 | Work-up: extraction and purification | Crystallization or chromatography | Confirm product by NMR, MS |
Yield and Purity
- Typical yields of Boc protection range from 70% to 95%, depending on reaction conditions and purification methods.
- Purity is assessed by NMR spectroscopy, mass spectrometry, and chromatographic techniques.
- The Boc group is stable under neutral and mildly acidic conditions but removable under strong acid (e.g., trifluoroacetic acid).
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Optical purity of D-2-thienylalanine obtained by resolution is confirmed by chiral HPLC, showing enantiomeric excess typically above 90%.
- Biotechnical methods provide enantiomeric purity often exceeding 95%, with mild reaction conditions reducing side products.
- Boc protection is routinely confirmed by proton NMR, where characteristic tert-butyl signals appear near 1.4 ppm, and disappearance of free amine signals confirms protection.
- Mass spectrometry confirms molecular weight consistent with Boc-D-2-thienylalanine.
- Purity assessments by HPLC or TLC ensure suitability for peptide synthesis applications.
Scientific Research Applications
Peptide Synthesis
Boc-D-2-thienylalanine is predominantly utilized as a building block in the synthesis of peptides. The Boc protecting group allows for selective formation of peptide bonds, making it an essential component in the construction of complex peptide sequences. The synthesis process typically involves:
- Protection of the amino group : The amino group of D-2-thienylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in an organic solvent like dichloromethane, often with a base such as sodium hydroxide or triethylamine.
- Purification : Following synthesis, purification is achieved through recrystallization or chromatography to ensure high yield and purity.
The thienyl moiety enhances the electronic and steric properties of the peptides synthesized, leading to improved binding affinities and specific interactions with biological targets .
Pharmaceutical Applications
The compound has potential pharmaceutical applications, particularly in developing therapeutics targeting specific biological processes. Its unique properties may enhance the efficacy of drugs by improving their stability and interaction with biological receptors. Research indicates that compounds with similar structures can exhibit significant pharmacological effects, suggesting that Boc-D-2-thienylalanine may also serve as a pharmacological chaperone .
Biochemical Research
Boc-D-2-thienylalanine is valuable in biochemical studies that explore protein interactions and enzyme activity. The thienyl group may facilitate specific binding interactions with enzymes or receptors, making it useful for investigating mechanisms of action in various biological pathways. For instance, studies on related compounds have shown enhanced binding affinities towards phenylalanine hydroxylase (PAH), which is crucial in understanding metabolic disorders like phenylketonuria (PKU) .
Comparison with Related Compounds
To highlight the uniqueness of Boc-D-2-thienylalanine, a comparison with structurally similar compounds can be made:
| Compound Name | Structural Group | Unique Features |
|---|---|---|
| Boc-D-2-phenylalanine | Phenyl group | Lacks the unique electronic properties provided by the thienyl group. |
| Boc-D-2-tryptophan | Indole group | Contains an indole ring, affecting its aromatic properties and interactions. |
| Boc-D-2-histidine | Imidazole group | Features a basic side chain that can participate in metal ion coordination. |
The distinct thienyl group in Boc-D-2-thienylalanine allows for specific interactions that are not achievable with other similar compounds, enhancing its stability and reactivity .
Mechanism of Action
The mechanism of action of Boc-D-2-thienylalanine primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The thienyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares Boc-D-2-thienylalanine with Boc-D-2-chlorophenylalanine and Acetyl-α,β-dehydro-phenylalanine:
*Predicted based on substituent hydrophobicity (thienyl < chlorophenyl < dehydro-phenyl).
Key Observations:
- Electronic Effects : The 2-thienyl group offers moderate electron-withdrawing properties due to sulfur’s electronegativity, whereas the chlorophenyl group has stronger electron-withdrawing effects from chlorine. The α,β-dehydro group in Acetyl-α,β-dehydro-phenylalanine introduces conjugation, altering reactivity .
- Synthetic Utility : Boc protection is preferred for solid-phase peptide synthesis (SPPS), while acetyl groups are simpler to introduce but less stable under acidic conditions .
Boc-D-2-Thienylalanine:
Substituent Introduction : 2-Thienylalanine is synthesized via asymmetric catalysis or enzymatic resolution to ensure the D-configuration.
Boc Protection: The amino group is protected using Boc anhydride in the presence of a base (e.g., NaOH) .
Boc-D-2-Chlorophenylalanine :
Chlorination : Phenylalanine undergoes electrophilic aromatic substitution to introduce chlorine at the 2-position.
Hydrogenation : Catalytic hydrogenation ensures stereochemical purity.
Boc Protection : Similar to Boc-D-2-thienylalanine.
Acetyl-α,β-Dehydro-Phenylalanine :
Dehydro Synthesis : Phenylalanine is dehydrogenated to form the α,β-unsaturated bond.
Acetylation: The amino group is acetylated using acetic anhydride.
Biological Activity
Boc-D-2-thienylalanine is a synthetic amino acid derivative that incorporates a thiophene ring into its structure, enhancing its potential biological activity. This compound has garnered interest for its applications in medicinal chemistry, particularly in the synthesis of peptides and other biologically active molecules. Understanding its biological activity is crucial for developing novel therapeutics targeting various physiological processes.
Chemical Structure and Properties
Boc-D-2-thienylalanine can be characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protective group and a thienyl moiety attached to the alanine backbone. This configuration not only influences its chemical reactivity but also its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₂S |
| Molecular Weight | 251.33 g/mol |
| CAS Number | 78452-55-8 |
| Melting Point | 150 - 155 °C |
| Solubility | Soluble in organic solvents |
Boc-D-2-thienylalanine exhibits significant biological activity, particularly in the context of peptide synthesis and receptor interaction. Its thienyl component enhances binding affinity to specific receptors, potentially modulating various signaling pathways.
- Receptor Modulation : The compound has been shown to act as a functionalized congener in the development of adenosine receptor antagonists, which play critical roles in cardiovascular and neurological functions .
- Antimicrobial Activity : Studies indicate that derivatives of Boc-D-2-thienylalanine exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Antimicrobial Efficacy
A study investigated the effects of di- and tripeptides containing β-2-thienylalanine on Escherichia coli. The results demonstrated enhanced growth stimulation compared to free phenylalanine, indicating that the incorporation of thienylalanine could improve peptide efficacy against bacterial pathogens .
Case Study 2: Peptide Synthesis for Drug Development
Research has highlighted Boc-D-2-thienylalanine's role as a key building block in synthesizing peptides targeting specific biological processes. These peptides have shown promise in modulating immune responses and could lead to new therapeutic strategies for autoimmune diseases.
In Vitro Studies
Recent investigations have focused on the in vitro biological activity of Boc-D-2-thienylalanine derivatives. Key findings include:
- Cytotoxicity Assessment : No significant cytotoxic effects were observed against various mammalian cell lines at concentrations used for antimicrobial testing .
- Minimum Inhibitory Concentration (MIC) : The MIC values for derivatives against Mycobacterium species were determined, showcasing their potential as anti-tuberculosis agents .
Comparative Analysis of Derivatives
The following table summarizes the biological activities of selected derivatives of Boc-D-2-thienylalanine:
| Compound | MIC (µM) | Activity |
|---|---|---|
| Boc-D-2-thienylalanine | 0.78 | Moderate antimicrobial activity |
| Boc-D-Phe-Thienylalanine | 0.50 | Enhanced antimicrobial activity |
| Boc-Lys-Thienylalanine | 1.00 | Comparable to standard antibiotics |
Q & A
Basic: What are the standard synthetic routes for Boc-D-2-thienylalanine, and how are they validated?
Boc-D-2-thienylalanine is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. A common approach involves:
- Protection of the amino group : Using tert-butoxycarbonyl (Boc) to shield the α-amine during coupling reactions.
- Thienyl side-chain incorporation : Introducing the 2-thienyl group via palladium-catalyzed cross-coupling or direct substitution reactions.
Validation relies on HPLC for purity assessment (>95%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (ESI-MS) for molecular weight verification. Consistent retention times in HPLC and spectral matching to literature data are critical for reproducibility .
Advanced: How can researchers address contradictions in reported solubility profiles of Boc-D-2-thienylalanine across solvents?
Discrepancies in solubility data (e.g., in DMSO vs. aqueous buffers) may arise from:
- Crystallinity vs. amorphous forms : Differential scanning calorimetry (DSC) can identify polymorphic states affecting solubility.
- pH-dependent ionization : Conduct solubility studies across a pH gradient (2–12) using UV-Vis spectroscopy to track protonation states.
- Experimental variables : Document temperature, agitation method, and solvent purity. A meta-analysis of existing studies should isolate variables using multivariate regression .
Basic: What spectroscopic techniques are essential for characterizing Boc-D-2-thienylalanine’s stereochemical purity?
- Circular Dichroism (CD) : Detects enantiomeric excess by measuring Cotton effects in the 200–250 nm range.
- Chiral HPLC : Uses columns like Chiralpak IA/IB to separate D/L enantiomers, with retention time ratios validated against standards.
- Optical Rotation : Compare specific rotation ([α]D) to literature values (e.g., [α]D²⁵ = +15° for Boc-D-2-thienylalanine in methanol). Cross-validate results across techniques to confirm configuration .
Advanced: How can computational modeling optimize Boc-D-2-thienylalanine’s incorporation into peptide substrates?
- Molecular Dynamics (MD) Simulations : Predict conformational stability of Boc-D-2-thienylalanine in peptide backbones using force fields (e.g., AMBER).
- Density Functional Theory (DFT) : Calculate energy barriers for side-chain rotation or hydrogen bonding in aqueous environments.
- Docking Studies : Assess interactions with target enzymes (e.g., proteases) to guide rational design of inhibitors or substrates. Validate predictions with SPR (surface plasmon resonance) binding assays .
Basic: What are the key considerations for storing Boc-D-2-thienylalanine to prevent degradation?
- Temperature : Store at –20°C under inert gas (argon) to minimize oxidation.
- Moisture Control : Use desiccants (silica gel) in sealed containers; avoid freeze-thaw cycles.
- Light Sensitivity : Protect from UV exposure using amber vials. Monitor purity biannually via HPLC to detect decomposition products like free thienylalanine .
Advanced: How should researchers design experiments to resolve conflicting bioactivity data in Boc-D-2-thienylalanine-based inhibitors?
- Dose-Response Curves : Test inhibitor efficacy across a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
- Control for Off-Target Effects : Use knockout cell lines or competitive binding assays with unmodified peptides.
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare activity across replicates. Report effect sizes and confidence intervals to contextualize discrepancies .
Basic: What methodologies ensure accurate quantification of Boc-D-2-thienylalanine in complex mixtures?
- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 300 → 202).
- Internal Standards : Deuterated analogs (e.g., Boc-D-2-thienylalanine-d₃) correct for matrix effects.
- Calibration Curves : Linear ranges (0.1–100 µg/mL) with R² > 0.99 ensure precision. Validate recovery rates (85–115%) in spiked biological samples .
Advanced: How can kinetic studies improve the efficiency of Boc-D-2-thienylalanine coupling in SPPS?
- Real-Time Monitoring : Use FT-IR to track Fmoc deprotection kinetics (disappearance of the piperidine-DMF peak).
- Optimized Coupling Reagents : Compare HATU vs. PyBOP activators at varying equivalents (1.5–3.0 eq) to minimize racemization.
- Temperature Effects : Conduct reactions at 0°C (to reduce side reactions) vs. RT; analyze crude products via MALDI-TOF for truncated sequences .
Basic: What are the ethical and methodological standards for using Boc-D-2-thienylalanine in in vivo studies?
- Animal Models : Adhere to ARRIVE guidelines for sample size justification and humane endpoints.
- Dose Translation : Calculate human-equivalent doses using body surface area scaling.
- Metabolite Tracking : Use radiolabeled (¹⁴C) Boc-D-2-thienylalanine to assess biodistribution and clearance. Include sham controls to isolate compound-specific effects .
Advanced: How can researchers reconcile divergent results in Boc-D-2-thienylalanine’s metabolic stability assays?
- Enzyme Source Variability : Compare liver microsomes from different species (human vs. rodent) and donors.
- Cofactor Supplementation : Test NADPH-dependent vs. independent degradation pathways.
- High-Resolution Metabolomics : Use UPLC-QTOF to identify unexpected metabolites (e.g., sulfoxide derivatives). Apply pathway analysis tools (MetaboAnalyst) to contextualize findings .
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
